2-(4-(2-Aminopropyl)phenyl)acetic acid
Description
2-(4-(2-Aminopropyl)phenyl)acetic acid is a synthetic compound structurally related to benzofuran-based novel psychoactive substances (NPS), such as 5-(2-aminopropyl)benzofuran (5-APB) and its metabolites. The compound features a phenylacetic acid backbone with a 2-aminopropyl substituent at the para-position of the phenyl ring, distinguishing it from ortho-substituted derivatives like 5-APB metabolites. This structural variation influences its physicochemical properties, metabolic pathways, and biological activity.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[4-(2-aminopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12)6-9-2-4-10(5-3-9)7-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
KBGJUDDXIUJTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[2-(4-Chlorophenoxy)phenyl]acetic Acid
2-(4-Amino-2-methoxyphenyl)acetic Acid
2-(4-Bromo-2-isopropylphenoxy)acetic Acid
- CAS : 685853-35-4; Molecular Weight : 273.12 g/mol .
- Synthetic Relevance : Halogen and branched alkyl groups influence reactivity in cross-coupling reactions.
Enantiomeric Considerations
The enantiomer (S)-2-(4-(2-Aminopropyl)phenyl)acetic Acid (CAS: 1388096-78-3) is cataloged in . Stereochemistry often dictates receptor binding and metabolic rates, though specific data are unavailable here. Chiral resolution techniques (e.g., chromatography) would be critical for isolating bioactive enantiomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
